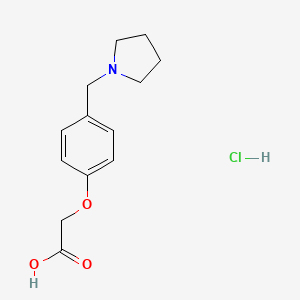

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride

CAS No.: 1185304-85-1

Cat. No.: VC2640398

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185304-85-1 |

|---|---|

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | 2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO3.ClH/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H |

| Standard InChI Key | OYFFJRZJEYJJSE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl |

| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl |

Introduction

Chemical Properties and Structure

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride is characterized by the molecular formula C13H18ClNO3 and has a molecular weight of 271.74 g/mol. The compound's IUPAC name is 2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid hydrochloride, which reflects its chemical structure consisting of a phenoxy group substituted with both an acetic acid moiety and a pyrrolidinylmethyl group . The non-hydrochloride form of this compound has a molecular weight of 235.28 g/mol and the molecular formula C13H17NO3 .

Structural Characteristics

The compound features three key structural components: a phenoxy ring, an acetic acid group, and a pyrrolidine ring connected via a methyl bridge. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is particularly significant for the compound's biological activity potential. The structural arrangement can be represented by the SMILES notation: C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride:

The non-hydrochloride form (base compound) has slightly different properties:

Synthesis Methods

The synthesis of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride typically involves a multi-step process beginning with phenoxyacetic acid as the starting material. The synthetic route generally follows this pathway:

General Synthetic Approach

-

Phenoxyacetic acid is used as the starting material

-

Incorporation of the pyrrolidine moiety through appropriate chemical reactions

-

Formation of the methylene bridge connecting the pyrrolidine ring to the phenoxy group

-

Conversion to the hydrochloride salt for improved stability and solubility properties

This multi-step process is designed to maintain the structural integrity of the molecule while ensuring good yield. The synthetic approach allows for potential modifications to optimize the compound's pharmacological properties.

Applications in Pharmaceutical Research

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride serves as an important intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural features, particularly the combination of the phenoxyacetic acid and the pyrrolidine moiety, make it valuable in pharmaceutical research for the following reasons:

Role as a Chemical Building Block

The compound functions as a crucial building block in medicinal chemistry, contributing to the development of various drug candidates. Its ability to interact with biological receptors, especially within the adrenergic system, enhances its value in pharmaceutical synthesis pathways. The presence of multiple functional groups allows for further derivatization to create compounds with enhanced pharmacological properties.

Research Tool in Biochemistry

In biochemical research, the compound can serve as a tool for studying cellular processes and receptor-ligand interactions. The pyrrolidine ring often contributes to favorable binding with biological targets, making this compound useful for investigating various biochemical pathways.

Comparative Analysis

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride belongs to a broader class of phenoxyacetic acid derivatives, which have diverse applications in pharmaceutical research. When compared to related compounds, several distinctive features become apparent:

Comparison with Other Phenoxyacetic Acid Derivatives

The addition of the pyrrolidinylmethyl group distinguishes this compound from other phenoxyacetic acid derivatives, potentially conferring unique pharmacological properties. This structural modification may enhance binding to specific biological targets or improve the compound's pharmacokinetic profile compared to similar compounds lacking this feature .

Salt Form Advantages

The hydrochloride salt form of this compound offers several advantages over the free base form, including:

-

Improved stability during storage and handling

-

Enhanced solubility in aqueous environments

-

Potentially better bioavailability in physiological systems

-

More consistent physicochemical properties for research applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume